molecular formula C9H12N2O2 B3043546 3-ethoxy-N'-hydroxybenzenecarboximidamide CAS No. 885957-55-1

3-ethoxy-N'-hydroxybenzenecarboximidamide

Cat. No.: B3043546
CAS No.: 885957-55-1
M. Wt: 180.2 g/mol
InChI Key: MVZKYWYFNAGECF-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Amidoxime (B1450833) Chemistry

The study of amidoximes dates back to the 19th century. The first synthesis of the parent compound, formamidoxime, was achieved by Lossen and Schigerdecker in 1873. However, the correct chemical structure for amidoximes was not proposed until 1884 through the work of Tiemann. Over the decades, numerous synthetic methodologies for creating amidoximes have been developed. The most prevalent and widely utilized method today involves the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. This straightforward approach has made a wide array of substituted amidoximes accessible for research and development.

Strategic Importance of N'-Hydroxybenzimidamide Scaffolds in Synthetic Chemistry

The N'-hydroxybenzimidamide scaffold is of considerable strategic importance to synthetic chemists due to its versatile reactivity and diverse biological activities. These scaffolds serve as valuable building blocks for the synthesis of various heterocyclic systems. researchgate.net Furthermore, amidoximes are recognized as bioisosteres for carboxylic acids and esters, allowing medicinal chemists to modify drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. researchgate.net

The functional group is also a key pharmacophore in the development of prodrugs. In vivo, amidoximes can be reduced to the corresponding amidines, which may exhibit potent anti-microbial activities. researchgate.net Additionally, some amidoximes are capable of releasing nitric oxide (NO), a critical signaling molecule in many physiological processes, which has led to their investigation for cardiovascular applications. researchgate.net The broad spectrum of reported biological activities for this class of compounds includes antituberculotic, antibacterial, anti-inflammatory, and antineoplastic properties, highlighting their significance in medicinal chemistry. researchgate.net

Scope and Research Significance of 3-ethoxy-N'-hydroxybenzenecarboximidamide within Amidoxime Derivatives

This compound is a specific derivative within the N'-hydroxybenzimidamide family. It is identified by the Chemical Abstracts Service (CAS) number 885957-55-1. bldpharm.com

Table 1: Chemical Identification of this compound
IdentifierValue
CAS Number885957-55-1 bldpharm.com
Molecular FormulaC9H12N2O2 bldpharm.com
Molecular Weight180.20 g/mol bldpharm.com
SMILES CodeN/C(C1=CC=CC(OCC)=C1)=N\O bldpharm.com

Despite its formal identification and commercial availability, a review of peer-reviewed scientific literature reveals a notable absence of dedicated research studies on this compound. There are no detailed reports on its specific synthesis, characterization, or biological activity.

Therefore, its research significance is currently theoretical and is derived from its membership in the broader class of substituted benzamidoximes. The presence of the 3-ethoxy group, an electron-donating substituent, on the benzene (B151609) ring would be expected to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule compared to the unsubstituted parent compound. Such modifications can have significant impacts on biological activity, a principle widely exploited in drug design. nih.gov The potential applications of this specific compound can be inferred from the activities of the general class, as summarized in the table below, but have not been experimentally verified.

Table 2: Established and Investigated Applications of the N'-Hydroxybenzimidamide Scaffold
Application AreaDescription
Medicinal ChemistryActs as a pharmacophore with a wide range of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.net
Prodrug DevelopmentFunctions as a prodrug that can be converted in vivo to active amidines. researchgate.net
Nitric Oxide (NO) DonorsServes as a source for the controlled release of nitric oxide, with potential applications in cardiovascular medicine. researchgate.net
Synthetic IntermediatesUsed as versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

Future research is required to isolate, characterize, and evaluate this compound to determine if its specific substitution pattern confers any unique or advantageous properties worthy of further development. Until such studies are published, its role remains that of a largely unexplored member of a scientifically significant class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZKYWYFNAGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Ethoxy N Hydroxybenzenecarboximidamide

Chemo- and Regioselective Synthesis of the 3-ethoxy-N'-hydroxybenzenecarboximidamide Moiety

The most prevalent and direct method for the synthesis of amidoximes is the addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov In the case of this compound, the synthesis would commence from 3-ethoxybenzonitrile (B1293884). The chemo- and regioselectivity of this reaction are paramount to ensure the desired product is formed with high purity, avoiding the formation of byproducts.

Optimized Reaction Conditions and Catalyst Systems

The reaction of 3-ethoxybenzonitrile with hydroxylamine is typically performed in the presence of a base to liberate free hydroxylamine from its hydrochloride salt. nih.gov The choice of solvent, temperature, and base can significantly influence the reaction rate and yield.

Commonly, the reaction is carried out in protic solvents such as ethanol (B145695) or methanol, often in combination with water. nih.gov The temperature is a critical parameter, with many preparations conducted at reflux to shorten the reaction time. nih.gov However, milder conditions at room temperature have also been reported, which can be beneficial for sensitive substrates. researchgate.net

The selection of the base is crucial for optimizing the reaction. Inorganic bases like sodium carbonate or potassium carbonate are frequently employed. lookchem.com Organic bases such as triethylamine (B128534) can also be used effectively. researchgate.net The stoichiometry of the base is important, as an excess can lead to the formation of undesired byproducts.

Recent advancements have explored the use of various catalyst systems to enhance the efficiency of amidoxime (B1450833) synthesis. While the reaction can proceed without a catalyst, certain additives can improve the reaction kinetics and selectivity. For instance, the use of a base is a common practice to facilitate the in-situ generation of hydroxylamine from its salt. nih.gov

Table 1: Optimized Reaction Conditions for the Synthesis of Aromatic Amidoximes

Precursor Reagents Solvent Temperature (°C) Time (h) Yield (%)
Benzonitrile Hydroxylamine hydrochloride, Sodium carbonate Ethanol/Water Reflux 3 High
4-Methoxybenzonitrile Hydroxylamine hydrochloride, Triethylamine Ethanol Room Temp 6 Good
3-Chlorobenzonitrile Aqueous hydroxylamine Water 80 2 High

This table presents representative data for the synthesis of various aromatic amidoximes, illustrating the range of conditions that could be adapted for the synthesis of this compound.

Mechanistic Pathways of Amidoxime Formation from Precursors

The formation of this compound from 3-ethoxybenzonitrile and hydroxylamine proceeds through a nucleophilic addition mechanism. The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group.

The proposed mechanism involves the following steps:

Deprotonation of Hydroxylamine Hydrochloride: In the presence of a base, hydroxylamine hydrochloride is deprotonated to generate free hydroxylamine.

Nucleophilic Attack: The nucleophilic nitrogen atom of hydroxylamine attacks the carbon atom of the nitrile group in 3-ethoxybenzonitrile. This leads to the formation of a zwitterionic intermediate.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs, resulting in the formation of the final amidoxime product.

It is important to note that under certain conditions, particularly with electron-withdrawing groups on the aromatic ring, the formation of amide byproducts can occur. rsc.org This is thought to happen via an initial attack by the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org Careful control of reaction conditions is therefore essential to ensure the chemoselective formation of the desired amidoxime.

Development of Green Chemistry Approaches for this compound Synthesis

In recent years, there has been a significant drive towards the development of more environmentally benign synthetic methods. For the synthesis of this compound, several green chemistry principles can be applied to minimize waste and reduce environmental impact.

Solvent-Free and Catalytic Methods

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, synthesis offers a compelling alternative. researchgate.net Microwave-assisted solvent-free synthesis has been shown to be a highly efficient method for the preparation of amidoximes, often leading to shorter reaction times and higher yields. nih.gov For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 3-ethoxybenzonitrile with hydroxylamine hydrochloride under microwave irradiation, potentially with a solid support like silica (B1680970) gel or a non-toxic catalyst such as zinc oxide. nih.gov

The use of water as a solvent is another green alternative. researchgate.net Performing the reaction in an aqueous medium can simplify the work-up procedure and avoids the use of flammable and toxic organic solvents.

Atom Economy and Sustainability Metrics

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org The ideal synthesis of this compound from 3-ethoxybenzonitrile and hydroxylamine is an addition reaction, which inherently has a high atom economy as all the atoms of the reactants are incorporated into the final product.

The percentage atom economy can be calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 jocpr.com

For the reaction of 3-ethoxybenzonitrile (C9H9NO, MW: 147.18 g/mol ) and hydroxylamine (NH2OH, MW: 33.03 g/mol ) to form this compound (C9H12N2O2, MW: 180.21 g/mol ), the atom economy is theoretically 100%.

Table 2: Comparison of Atom Economy for Different Synthetic Routes

Synthetic Route Reactants Byproducts Atom Economy (%)
Ideal Reaction 3-ethoxybenzonitrile, Hydroxylamine None 100
With Base (e.g., Na2CO3) 3-ethoxybenzonitrile, Hydroxylamine hydrochloride, Sodium carbonate Sodium chloride, Water, Carbon dioxide < 100

This table illustrates the impact of reagent choice on the atom economy of the synthesis.

Flow Chemistry and Continuous Processing for Scalable Production

For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. chemtrix.com Continuous flow reactors provide enhanced heat and mass transfer, improved safety for handling potentially hazardous reagents, and the ability to operate at elevated temperatures and pressures. acs.orgnih.gov

The synthesis of aromatic amidoximes has been successfully demonstrated using microreactor technology. acs.org In a typical flow setup for the synthesis of this compound, streams of 3-ethoxybenzonitrile and a solution of hydroxylamine would be continuously pumped and mixed in a heated reactor coil. The residence time in the reactor can be precisely controlled to achieve high conversion and selectivity.

The benefits of employing flow chemistry for this synthesis include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling potentially exothermic reactions or unstable intermediates. chemtrix.com

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher product quality. nih.gov

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel (numbering-up), avoiding the challenges of scaling up batch reactors. chim.it

Process Intensification: The ability to operate at higher temperatures and pressures can significantly reduce reaction times. chemtrix.com

The integration of in-line purification techniques, such as continuous extraction or crystallization, can further streamline the manufacturing process, leading to a more efficient and cost-effective production of this compound. nih.gov

Microreactor Technologies in Amidoxime Synthesis

The application of microreactor technology represents a significant leap forward in the synthesis of aromatic amidoximes, including this compound. acs.orgresearchgate.net These continuous-flow systems offer numerous advantages over conventional batch reactors, primarily due to their high surface-area-to-volume ratio, which facilitates rapid mass and heat transfer. researchgate.net This enhanced control over reaction conditions is particularly crucial for the synthesis of amidoximes, a process that can be sensitive to temperature and reactant concentrations. acs.org

In a typical microreactor setup for the synthesis of a compound like this compound, a solution of 3-ethoxybenzonitrile and an aqueous solution of hydroxylamine are continuously fed into a microfluidic device where they mix and react under precisely controlled temperatures. acs.org The use of microreactors allows for the safe handling of potentially hazardous reagents and intermediates by minimizing the reaction volume at any given time. acs.org Research has demonstrated that this technology can lead to full conversion of the starting nitrile to the desired amidoxime under homogeneous conditions. acs.org

The numbering-up or scaling-up of production can be achieved by either increasing the volume of the microreactor or by operating multiple microreactors in parallel. acs.org This scalability, combined with the potential for automation and process intensification, makes microreactor technology a promising strategy for the efficient and safe production of this compound. researchgate.net

Table 1: Comparison of Microreactor and Batch Synthesis for Aromatic Amidoximes

Parameter Microreactor Technology Conventional Batch Process
Heat Transfer Excellent Limited
Mass Transfer Rapid Slower
Reaction Time Often shorter Typically longer
Safety Enhanced due to small volumes Higher risks with large volumes
Scalability Achieved by numbering-up Requires larger vessels
Process Control Precise Less precise

Reaction Kinetics and Process Optimization

A thorough understanding of reaction kinetics is fundamental to optimizing the synthesis of this compound. The primary reaction involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 3-ethoxybenzonitrile. nih.govrsc.org However, this process can be accompanied by the formation of undesired byproducts, such as the corresponding amide, through the hydrolysis of the nitrile or the rearrangement of the amidoxime. researchgate.net

Kinetic studies on the formation of aromatic amidoximes reveal that the reaction rate is influenced by several factors, including temperature, pH, and the concentration of reactants and catalysts. rsc.org The reaction between a nitrile and hydroxylamine is often carried out in the presence of a base, such as triethylamine or sodium carbonate, to generate the more nucleophilic hydroxylamine free base from its hydrochloride salt. researchgate.netnih.gov

Process optimization aims to identify the ideal set of reaction conditions that maximize the yield and purity of the desired amidoxime while minimizing reaction time and the formation of impurities. researchgate.nettandfonline.com This often involves a systematic study of various parameters. For instance, an optimized "green" synthesis for aryl amidoximes has been reported using water as a solvent and triethylamine as a base at room temperature, leading to good yields and easier work-up. researchgate.nettandfonline.com

Theoretical and experimental studies on the reaction mechanism have provided deeper insights, suggesting that the choice of solvent can significantly impact the reaction pathway and selectivity. rsc.org For example, the use of certain ionic liquids has been shown to accelerate the reaction and suppress the formation of the amide byproduct. rsc.org

Table 2: Illustrative Optimization of Reaction Conditions for Aryl Amidoxime Synthesis

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Amidoxime Yield (%) Amide Byproduct (%)
1 NaHCO₃ (2.0) Ethanol/Water Reflux 12 Moderate Significant
2 Na₂CO₃ (1.5) Ethanol/Water Reflux 8 Good Present
3 Triethylamine (1.6) Water Room Temp 6 High Minimal
4 K₂CO₃ (2.0) DMSO 80 4 Good Significant

This table is a representative example based on general findings for aryl amidoxime synthesis and is intended to illustrate the impact of different reaction parameters. researchgate.net

By carefully controlling these kinetic parameters, it is possible to develop a robust and efficient process for the synthesis of this compound with high yield and purity.

Mechanistic Investigations of Chemical Transformations Involving 3 Ethoxy N Hydroxybenzenecarboximidamide

Reactivity Profiles of the Amidoxime (B1450833) Functional Group in 3-ethoxy-N'-hydroxybenzenecarboximidamide

The amidoxime functional group in this compound is characterized by the presence of both nucleophilic and electrophilic centers, as well as the potential for tautomerism and isomerization. The electron-donating nature of the 3-ethoxy group can modulate the reactivity of these centers.

Nucleophilic and Electrophilic Pathways

The amidoxime moiety possesses two nitrogen atoms and one oxygen atom, all with lone pairs of electrons, rendering the molecule nucleophilic. The amino group (-NH2) and the hydroxylamino group (=NOH) can act as nucleophiles. For instance, the nitrogen of the amino group can attack electrophilic centers, while the oxygen of the hydroxylamino group can also participate in nucleophilic reactions, particularly after deprotonation.

Conversely, the carbon atom of the C=N bond can act as an electrophilic center, susceptible to attack by nucleophiles. The electron-donating 3-ethoxy group on the aromatic ring increases the electron density on the amidoxime functional group, which may enhance the nucleophilicity of the nitrogen and oxygen atoms while potentially reducing the electrophilicity of the carbon atom.

Acylation of the hydroxyl group of the amidoxime is a common reaction, leading to O-acyl amidoximes. This reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the acylating agent. These O-acylated intermediates are often key in the synthesis of various heterocyclic compounds.

Cyclization Reactions and Heterocycle Synthesis via this compound

Amidoximes are valuable precursors for the synthesis of a variety of nitrogen- and oxygen-containing heterocycles, most notably oxadiazoles.

Formation of Oxadiazoles and Other Nitrogen-Containing Heterocycles

The reaction of this compound with various electrophiles can lead to the formation of different heterocyclic systems. A primary application is in the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles.

1,2,4-Oxadiazoles: These are commonly synthesized by the reaction of an amidoxime with a carboxylic acid derivative (such as an acid chloride or anhydride) or a nitrile. The reaction typically proceeds through an O-acylated amidoxime intermediate, which then undergoes cyclization with the elimination of a water molecule.

1,3,4-Oxadiazoles: The synthesis of this isomer often involves the reaction of an amidoxime with an orthoester or a similar one-carbon synthon, followed by cyclization.

The general synthetic routes to these heterocycles are well-established, and the presence of the 3-ethoxy group is expected to influence the reaction rates and yields due to its electronic effects.

HeterocycleGeneral ReactantKey Intermediate
1,2,4-Oxadiazole (B8745197)Carboxylic acid derivativeO-Acyl amidoxime
1,3,4-OxadiazoleOrthoesterN/A

Beyond oxadiazoles, amidoximes can be utilized in the synthesis of other heterocycles such as quinazolines. For example, reaction with appropriate precursors can lead to the construction of the quinazoline (B50416) ring system.

Intramolecular Cyclizations and Cascade Reactions

Intramolecular cyclization of suitably functionalized derivatives of this compound can provide access to fused heterocyclic systems. For instance, if a reactive electrophilic center is introduced into a molecule containing the this compound moiety, an intramolecular reaction can lead to ring formation.

Cascade reactions, which involve a sequence of intramolecular reactions, can also be initiated from this compound. A cascade process could, for example, involve an initial cyclization followed by a rearrangement or another ring-forming step, leading to complex molecular architectures in a single synthetic operation. While specific examples involving this compound are not extensively documented, the general reactivity of the amidoxime functional group suggests the feasibility of such transformations.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The amidoxime group in this compound contains N-H bonds that can participate in such reactions.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction for the formation of C-N bonds. In principle, this compound could act as a nucleophilic coupling partner with aryl halides or triflates. The reaction would involve the formation of a new C-N bond between the aryl group of the halide and one of the nitrogen atoms of the amidoxime.

The efficiency and regioselectivity of such a reaction would depend on several factors, including the choice of palladium catalyst, the ligand, the base, and the reaction conditions. The steric and electronic properties of both the amidoxime and the aryl halide would also play a crucial role. The development of specific ligands has been instrumental in expanding the scope of Buchwald-Hartwig amination to include a wide range of nitrogen-containing nucleophiles. While the direct application of this compound in these reactions is not widely reported, the known reactivity of related N-hydroxy compounds suggests its potential as a substrate.

Reaction TypeCoupling PartnerBond Formed
Buchwald-Hartwig AminationAryl halide/triflateC(aryl)-N

Further research is required to fully explore the potential of this compound in palladium-catalyzed cross-coupling reactions and to delineate the optimal conditions for achieving high efficiency and selectivity.

C-C, C-N, and C-O Bond Formations

While specific studies detailing the direct participation of this compound in C-C, C-N, and C-O bond-forming reactions are not extensively documented in publicly available research, the reactivity of the N'-hydroxycarboximidamide functional group suggests its potential role as a versatile precursor and intermediate. The inherent nucleophilicity of the nitrogen atoms and the potential for the hydroxyl group to act as a leaving group or a directing group opens avenues for various coupling reactions.

Hypothetical Reaction Pathways:

Bond FormationProposed Reaction TypePotential Role of this compound
C-C Cross-coupling reactions (e.g., Suzuki, Heck)As a precursor to an organometallic reagent after suitable functionalization of the aromatic ring.
C-N Buchwald-Hartwig amination, Ullmann condensationThe amidine nitrogen could potentially act as a nucleophile, or the entire molecule could serve as a ligand for the metal catalyst.
C-O Etherification reactionsThe hydroxyl group could be deprotonated to form an alkoxide, which can then participate in nucleophilic substitution reactions.

Further research is necessary to elucidate the precise mechanisms and reaction conditions under which this compound can effectively participate in these fundamental bond-forming transformations.

Ligand Design and Catalyst Performance

The structural motif of this compound, featuring multiple heteroatoms with lone pairs of electrons, makes it an intriguing candidate for ligand design in coordination chemistry and catalysis. The nitrogen and oxygen atoms can act as coordination sites for a variety of metal centers, potentially forming stable chelate complexes.

The electronic properties of the 3-ethoxy group can influence the electron-donating ability of the aromatic ring and, consequently, the coordination properties of the functional group. This can, in turn, affect the stability and catalytic activity of the resulting metal complexes. For instance, the electron-donating nature of the ethoxy group could enhance the electron density at the metal center, which may be beneficial for certain catalytic cycles, such as oxidative addition steps in cross-coupling reactions.

Potential Applications in Catalysis:

Catalytic ReactionPotential Role of this compound Ligand
Cross-coupling reactionsStabilizing the active metal catalyst and modulating its electronic properties.
Oxidation/Reduction reactionsFacilitating electron transfer processes by stabilizing different oxidation states of the metal center.
Asymmetric synthesisAs a chiral ligand scaffold upon appropriate modification to induce enantioselectivity.

Systematic studies involving the synthesis and characterization of metal complexes with this compound and the evaluation of their catalytic performance are needed to fully realize its potential in this area.

Reductive and Oxidative Transformations of this compound

Selective Reduction to Amidines and Amines

The reduction of the N'-hydroxycarboximidamide functionality is a key transformation that can lead to the formation of valuable amidine and amine derivatives. N'-hydroxyamidines, also known as amidoximes, are recognized as prodrugs of amidines, as they can be metabolically reduced in vivo to the corresponding amidine. nih.gov

The selective reduction of this compound can be achieved using various reducing agents. The choice of reagent and reaction conditions determines the final product.

Reduction Pathways and Products:

Reducing AgentProductGeneral Conditions
Catalytic Hydrogenation (e.g., H₂, Pd/C)3-ethoxybenzenecarboximidamide (Amidine)Mild temperature and pressure
Stronger reducing agents (e.g., LiAlH₄)(3-ethoxyphenyl)methanamine (Amine)Anhydrous solvent, reflux

The mechanism of catalytic hydrogenation typically involves the cleavage of the N-O bond, followed by the saturation of the C=N double bond to yield the amidine. Further reduction to the amine requires more forcing conditions and a stronger reducing agent that can reduce the amidine functional group.

Controlled Oxidation Pathways

The oxidation of the N'-hydroxycarboximidamide group can lead to a variety of products depending on the oxidant and reaction conditions. The nitrogen and oxygen atoms are susceptible to oxidation, which can trigger subsequent rearrangements or fragmentations.

While specific studies on the controlled oxidation of this compound are scarce, general principles of N-hydroxy compound oxidation can be applied. Mild oxidizing agents may lead to the formation of nitroso or nitro compounds, while stronger oxidants could result in the cleavage of the C-N bond. The presence of the ethoxy group may also influence the regioselectivity of oxidation on the aromatic ring under certain conditions.

Plausible Oxidation Products:

Nitroso and Nitro Derivatives: Oxidation at the nitrogen atom.

Oximes: Rearrangement products.

Carbonyl Compounds: Resulting from cleavage of the C=N bond.

Further investigation into the oxidative transformations of this compound is warranted to explore the synthesis of novel functionalized molecules.

Theoretical and Computational Chemistry of 3 Ethoxy N Hydroxybenzenecarboximidamide

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic structure and nature of chemical bonding are fundamental to understanding the reactivity and properties of a molecule. Quantum chemical calculations offer a powerful lens through which to view these characteristics at the atomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. rsc.orgnih.govresearchgate.net For 3-ethoxy-N'-hydroxybenzenecarboximidamide, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and various electronic properties. By solving the Kohn-Sham equations, one could obtain the electron density distribution, which in turn reveals insights into the molecule's shape, bond lengths, and bond angles.

A typical DFT study on this compound would involve selecting a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that the optimized structure corresponds to a true energy minimum. From these calculations, a wealth of information can be derived, including atomic charges, dipole moments, and the electrostatic potential map, which highlights regions of positive and negative charge, crucial for understanding intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. rsc.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, with a larger gap generally implying lower reactivity.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would allow for predictions about the most likely sites for electrophilic and nucleophilic attack. For instance, regions of the molecule where the HOMO is localized would be susceptible to attack by electrophiles, while areas with a high LUMO density would be the preferred sites for nucleophilic attack.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how molecules behave and interact with their environment over time.

Solvation Effects and Conformational Analysis

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules (e.g., water, ethanol). This would provide insights into how the solvent affects the molecule's conformation and stability. By analyzing the trajectory of the simulation, one can identify the predominant conformations of the molecule in solution and calculate properties such as the radial distribution function to understand the solvation shell structure.

Self-Assembly Propensities and Supramolecular Recognition

The functional groups present in this compound, such as the ethoxy, hydroxyl, and carboximidamide moieties, suggest the potential for hydrogen bonding and other non-covalent interactions. These interactions can lead to self-assembly into larger, ordered structures. nih.govrsc.org MD simulations can be employed to investigate the propensity of multiple this compound molecules to aggregate and form supramolecular assemblies. By analyzing the intermolecular interactions and the resulting structures, researchers could predict whether the molecule is likely to form dimers, oligomers, or more complex architectures in different environments. This understanding is crucial for applications in materials science and crystal engineering.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes or predicting potential degradation pathways.

Transition State Identification and Energy Barrier Calculations

The study of chemical reaction mechanisms hinges on the characterization of transition states (TS), which are the highest energy points along a reaction pathway. ccl.netims.ac.jp Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in locating these transient structures and calculating the associated energy barriers (activation energies). researchgate.net

The process begins with the optimization of the geometries of the reactants and products. Following this, various algorithms can be employed to find the transition state structure connecting them. Methods like the Nudged Elastic Band (NEB) or the Growing String Method (GSM) are used to find an initial guess for the TS, which is then fully optimized. digitellinc.comaip.org A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ccl.net

For a potential intramolecular cyclization reaction of this compound, theoretical calculations can elucidate the reaction pathway and its energetic demands. The energy difference between the transition state and the reactant defines the activation energy, a critical parameter for predicting reaction rates.

Table 1: Hypothetical Calculated Energy Barriers for a Reaction of this compound

Reaction TypeComputational MethodCalculated Activation Energy (kcal/mol)
Intramolecular CyclizationB3LYP/6-311+G(d,p)25.8
Proton TransferM06-2X/def2-TZVP15.2

Catalytic Pathways and Ligand-Substrate Interactions

Computational modeling is essential for understanding how this compound might behave within a catalytic cycle, either as a substrate or as a ligand coordinating to a metal center. acs.org DFT calculations can map out the entire potential energy surface of a catalyzed reaction, identifying all intermediates and transition states. acs.org This allows for a detailed mechanistic understanding that is often difficult to obtain experimentally.

A key aspect of this analysis is the study of ligand-substrate interactions. The electronic and steric properties of this compound, when acting as a ligand, can be computationally modeled to understand how it influences the catalytic activity of a metal complex. Noncovalent interactions (NCIs), such as hydrogen bonds or van der Waals forces between the ligand and a substrate, can significantly affect the stability of intermediates and the energy of transition states, thereby steering the reaction towards a specific pathway. acs.orgnih.gov Computational studies can quantify these interactions and reveal their role in the catalytic process.

Spectroscopic Property Prediction and Validation

Theoretical calculations are highly effective in predicting spectroscopic properties, which serves as a powerful tool for structural elucidation and the interpretation of experimental data.

Vibrational (IR, Raman) Spectroscopy Simulations

The simulation of infrared (IR) and Raman spectra using quantum chemical calculations is a standard procedure for assigning vibrational modes observed in experimental spectra. researchgate.netnih.gov By performing DFT calculations, one can compute the harmonic vibrational frequencies of this compound. acs.org These calculated frequencies often systematically deviate from experimental values due to approximations in the theoretical model and the neglect of anharmonicity. Therefore, they are typically scaled using empirical factors to achieve better agreement with experimental data. researchgate.net

The simulation provides not only the frequencies but also the IR intensities and Raman activities, allowing for the construction of a complete theoretical spectrum. acs.orgarxiv.org This allows for the unambiguous assignment of each vibrational band to specific motions of the atoms, such as stretching, bending, or rocking of functional groups.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Scaled Frequency (cm⁻¹)Predicted IR Intensity
O-H StretchN-OH3550High
C-H Stretch (Aromatic)Ar-H3080Medium
C-H Stretch (Aliphatic)-CH₂-, -CH₃2985Medium
C=N StretchImidamide1650High
C=C Stretch (Aromatic)Aromatic Ring1605, 1580High
C-O Stretch (Ether)Ar-O-CH₂1245Very High
N-O StretchN-OH950Medium

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another area where computational chemistry provides invaluable support for structure verification. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for calculating NMR shielding tensors. acs.orgmdpi.comacs.org

The computational protocol involves first optimizing the molecular geometry of this compound at a suitable level of theory. Subsequently, the GIAO NMR calculation is performed on this optimized structure to obtain the absolute isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. mdpi.comuow.edu.au

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom TypePositionPredicted Chemical Shift (ppm)
¹H NMRN-OH9.85
Aromatic (Ar-H)6.90 - 7.40
Ethoxy (-OCH₂-)4.10
Ethoxy (-CH₃)1.42
¹³C NMRImidamide (C=N)155.2
Aromatic (Ar-C-O)158.5
Aromatic (Ar-C)115.0 - 130.0
Ethoxy (-OCH₂-)63.8
Ethoxy (-CH₃)14.7

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy N Hydroxybenzenecarboximidamide and Its Derivatives

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Upon collision-induced dissociation (CID) of the protonated molecule ([M+H]+ at m/z 181.1), several fragmentation pathways are conceivable. A primary loss would likely involve the ethoxy group. The cleavage of the ethyl group as an ethene molecule (loss of 28 Da) would lead to a fragment ion at m/z 153.1. Another possibility is the loss of the entire ethoxy radical, though less common in ESI.

Further fragmentation could involve the N'-hydroxybenzenecarboximidamide core. Cleavage of the N-O bond is a characteristic fragmentation of oximes. The loss of a hydroxyl radical (17 Da) would result in an ion at m/z 164.1. Alternatively, the loss of ammonia (B1221849) (17 Da) from the amidine group is also a possible pathway. The benzoyl cation (m/z 105.0) is a common fragment in the mass spectra of benzoyl derivatives and could be formed through cleavage of the C-C bond between the benzene (B151609) ring and the carboximidamide group, followed by rearrangement. The subsequent loss of CO would yield the phenyl cation at m/z 77.0.

Table 2: Predicted MS/MS Fragmentation of [3-ethoxy-N'-hydroxybenzenecarboximidamide+H]+

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z (calculated)
181.1[M+H - C2H4]+Ethene153.1
181.1[M+H - OH]+Hydroxyl radical164.1
181.1[M+H - NH3]+Ammonia164.1
181.1[C7H5O]+C2H8N2O105.0
105.0[C6H5]+CO77.0

Vibrational Spectroscopy for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing insights into its bonding characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The O-H stretching vibration of the hydroxylamine (B1172632) moiety is anticipated to appear as a broad band in the region of 3400-3200 cm-1. The N-H stretching vibrations of the primary amine group in the amidine function would likely be observed as two bands in the 3400-3300 cm-1 range.

The C=N stretching of the imidamide group is expected to absorb in the 1680-1640 cm-1 region. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm-1 range. The C-O stretching of the ethoxy group is predicted to show strong absorptions around 1250 cm-1 (asymmetric) and 1050 cm-1 (symmetric). The N-O stretching of the hydroxylamine part is typically found in the 970-930 cm-1 region. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring will appear in the 900-690 cm-1 region, with the specific pattern being indicative of the 1,3-disubstitution pattern.

Table 3: Predicted FTIR Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm-1)
O-H stretchHydroxylamine3400-3200 (broad)
N-H stretchAmidine3400-3300 (two bands)
C-H stretch (aromatic)Benzene ring3100-3000
C-H stretch (aliphatic)Ethoxy group2980-2850
C=N stretchImidamide1680-1640
C=C stretchBenzene ring1600-1450
C-O stretchEthoxy group1250 (asymmetric), 1050 (symmetric)
N-O stretchHydroxylamine970-930
C-H bend (out-of-plane)Benzene ring900-690

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic ring and the C=N bond due to their high polarizability. The symmetric breathing mode of the benzene ring, typically around 1000 cm-1, should be a prominent feature. The aromatic C=C stretching vibrations in the 1600-1580 cm-1 region are also expected to be strong.

The C=N stretching vibration of the imidamide group would also be Raman active. In contrast to FTIR, the O-H and N-H stretching vibrations are generally weak in Raman spectra. Surface-Enhanced Raman Scattering (SERS) could be a valuable technique to enhance the Raman signal of this molecule, particularly if it can adsorb onto a suitable metallic nanostructure. The orientation of the molecule on the surface would influence which vibrational modes are enhanced.

Table 4: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Raman Shift (cm-1)Expected Intensity
Aromatic C-H stretchBenzene ring3100-3000Medium
Aliphatic C-H stretchEthoxy group2980-2850Medium
Aromatic C=C stretchBenzene ring1600-1580Strong
Ring breathingBenzene ring~1000Strong
C=N stretchImidamide1680-1640Medium

Chiroptical Spectroscopy (If applicable to chiral derivatives/reactions)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are only applicable to chiral molecules. The parent compound, this compound, is achiral and therefore would not exhibit an ECD spectrum.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral center in the ethoxy group (e.g., (S)- or (R)-sec-butoxy group) or through a reaction that creates a stereocenter elsewhere in the molecule, ECD spectroscopy would become a powerful tool for determining the absolute configuration of the resulting enantiomers. The ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be confidently assigned. However, as no chiral derivatives of the title compound are reported in the literature, this section remains a prospective discussion.

Vibrational Circular Dichroism (VCD) for Stereochemical Insights

Following a comprehensive search of scientific literature and spectroscopic databases, no specific research articles or experimental data were found regarding the application of Vibrational Circular Dichroism (VCD) for the stereochemical analysis of this compound or its direct derivatives.

VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govru.nl This technique is highly sensitive to the three-dimensional arrangement of atoms and is used to determine the absolute configuration and solution-phase conformation of molecules. ru.nlrsc.org The analysis relies on comparing experimentally measured VCD spectra with spectra predicted by quantum chemical calculations for specific stereoisomers. nih.govrsc.org

Despite the utility of VCD in structural chemistry for providing detailed stereochemical insights, it appears that this specific analytical method has not been applied to this compound in any publicly available research. Therefore, no data tables or detailed research findings on this particular subject can be provided at this time.

Applications of 3 Ethoxy N Hydroxybenzenecarboximidamide in Specialized Chemical Synthesis

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

Amidoximes are well-established as highly useful intermediates in organic synthesis, capable of undergoing a variety of chemical transformations to yield more complex structures. researchgate.netresearchgate.net 3-ethoxy-N'-hydroxybenzenecarboximidamide is poised to be a significant contributor in this area, offering a synthetically accessible scaffold for the elaboration of intricate molecules.

The amidoxime (B1450833) moiety is a powerful precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic compounds, many of which are scaffolds for biologically active molecules. researchgate.netijnrd.org The reaction of the amidoxime group with various electrophiles can lead to the formation of diverse ring systems. For instance, aryl amidoximes are frequently used to construct 1,2,4-oxadiazoles, benzimidazoles, and other important heterocycles. researchgate.netnih.gov

The general synthetic utility of aryl amidoximes in the formation of heterocyclic systems is well-documented. clockss.org For example, the reaction of an amidoxime with an acid chloride or anhydride (B1165640) can lead to an O-acyl amidoxime intermediate, which can then undergo cyclodehydration to form a 1,2,4-oxadiazole (B8745197) ring. The presence of the 3-ethoxy group on the benzene (B151609) ring of this compound can influence the electronic properties of the molecule, potentially affecting reaction rates and yields in these synthetic transformations.

Table 1: Examples of Heterocyclic Systems Derived from Aryl Amidoximes

Heterocyclic SystemReagents and ConditionsReference
1,2,4-OxadiazolesCarboxylic acid derivatives or aldehydes in aprotic polar solvents with an inorganic base. researchgate.net
BenzimidazolesOne-pot acylation-cyclization of N-arylamidoximes. nih.gov
ImidazolesReaction with α-halo ketones followed by cyclization. researchgate.net
1,2,4-OxadiazinesReaction with α,β-unsaturated ketones. researchgate.net

Natural products are a rich source of inspiration for the development of new therapeutic agents. nih.govnih.gov The synthesis of analogues of natural products is a key strategy in medicinal chemistry to improve their biological activity, selectivity, and pharmacokinetic properties. rsc.org The structural core of this compound can serve as a foundational element in the construction of these analogues.

Strategies such as diverted total synthesis (DTS) and biology-oriented synthesis (BIOS) often rely on versatile building blocks that can be readily modified to generate a library of related compounds. nih.gov The amidoxime functionality of this compound can be transformed into other functional groups or used as a handle for the attachment of more complex molecular fragments, making it a suitable starting point for the synthesis of natural product analogues. beilstein-journals.org The ethoxy group can also be a key feature for mimicking or modifying the interaction of a natural product with its biological target.

Utilization in Medicinal Chemistry Scaffold Diversification

The amidoxime functional group is recognized for its favorable properties in medicinal chemistry. It can act as a bioisostere for carboxylic acids and amides, and it is often found in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.netnih.gov

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a large number of compounds to identify new drug candidates. enamine.net this compound is an ideal starting material for the synthesis of libraries of amidoxime-containing compounds. Its synthesis from the corresponding nitrile, 3-ethoxybenzonitrile (B1293884), and hydroxylamine (B1172632) is generally a straightforward and high-yielding process. nih.gov

The resulting amidoxime can then be subjected to a variety of reactions to introduce diversity. For example, the hydroxyl group of the amidoxime can be alkylated or acylated, and the amino group can be derivatized to create a wide range of analogues. This modular approach allows for the rapid generation of a library of compounds with diverse physicochemical properties, which can then be screened for biological activity.

Table 2: Potential Reactions for Library Diversification of this compound

Reaction TypeReagentsPotential Products
O-AlkylationAlkyl halides, baseO-Alkyl amidoxime ethers
O-AcylationAcyl chlorides, anhydridesO-Acyl amidoximes
N-AcylationAcyl chlorides, anhydridesN-Acyl amidoximes
CyclizationDicarbonyl compounds, etc.Heterocyclic derivatives

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in drug discovery. nih.gov This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. nih.gov

This compound possesses the characteristics of a suitable fragment for FBDD libraries. It has a relatively low molecular weight and contains functional groups that can engage in hydrogen bonding and other interactions with a protein target. The ethoxy group provides a degree of lipophilicity, and the benzene ring offers a scaffold for further synthetic elaboration. The development of modular synthetic platforms for the three-dimensional elaboration of fragment hits is a key area of research, and compounds like this compound could be valuable starting points in such endeavors. researchgate.netwhiterose.ac.uk

Applications in Materials Science Precursors

The amidoxime functional group has found significant applications in materials science, particularly in the development of materials for the extraction of metal ions from aqueous solutions. acs.org Polymers functionalized with amidoxime groups have shown a high affinity and selectivity for the chelation of metal ions, including uranium from seawater.

While much of the research has focused on polymeric materials, the monomeric compound this compound could serve as a precursor for the synthesis of such functional materials. It could be incorporated into polymers through various polymerization techniques, or it could be used to modify the surface of existing materials to introduce amidoxime functionality. The ethoxy group might influence the solubility and processing of such materials. Research into amidoxime-based materials for environmental applications, such as water purification and resource recovery, is an active and growing field. acs.org

Monomers for Polymer Synthesis (e.g., polyoximes, polyamidines)

The bifunctional nature of the amidoxime group in this compound suggests its utility as a monomer for the synthesis of novel polymers such as polyoximes and polyamidines. The presence of both a hydroxylamino and an amino group on the same carbon atom allows for various polymerization strategies.

Polyoximes: The hydroxyl group of the amidoxime can potentially react with suitable co-monomers to form polyoxime ethers. While direct polymerization of this compound to form a homopolymer is not extensively documented, its condensation with dialdehydes or diacyl chlorides could, in principle, yield polyoximes with repeating units incorporating the benzenecarboximidamide moiety. The ethoxy group on the aromatic ring may enhance the solubility of the resulting polymer in organic solvents, facilitating processing.

Polyamidines: Polyamidines are a class of polymers characterized by the repeating amidine functional group. The synthesis of polyamidines often involves the reaction of nitriles with diamines. Although not a direct polymerization of this compound, its chemical relatives have been central to the synthesis of cyclic polyamidines. For instance, a novel route to producing polyamidine involves the copolymerization of N-vinylformamide and acrylonitrile, followed by an acid-catalyzed intramolecular cyclization. This highlights the versatility of nitrile and amine precursors in forming polyamidine structures. Theoretically, derivatives of this compound could be envisioned to participate in similar polymerization reactions, potentially through the transformation of the amidoxime group.

Polymer Type Potential Synthetic Route Involving Amidoxime Monomers Anticipated Properties Influenced by this compound
PolyoximesCondensation polymerization with dialdehydes or diacyl chlorides.Enhanced solubility, thermal stability, and potential for post-polymerization modification.
PolyamidinesParticipation in multi-step polymerization reactions, possibly after conversion of the amidoxime group.Introduction of aromaticity into the polymer backbone, influencing rigidity and electronic properties.

Precursors for Advanced Functional Materials

The amidoxime functional group is well-known for its excellent metal-chelating properties. This characteristic makes this compound a highly attractive precursor for the development of advanced functional materials, particularly those designed for environmental remediation and catalysis.

Polymers functionalized with amidoxime groups have been extensively studied for their ability to extract heavy metal ions, including uranium, from aqueous solutions. The nitrogen and oxygen atoms of the amidoxime group act as effective coordination sites for a variety of metal cations. By incorporating this compound into a polymer matrix, either as a monomer or as a pendant group, materials with a high capacity and selectivity for specific metal ions could be fabricated. The ethoxy group might subtly modulate the electron density of the aromatic ring, potentially influencing the binding affinity and selectivity for certain metals.

Table of Potential Metal Ion Chelation Applications:

Functional Material Target Metal Ions Potential Application
Amidoxime-functionalized resinsUranium, Thorium, VanadiumExtraction of valuable or toxic metals from industrial wastewater and seawater.
Amidoxime-grafted membranesCopper, Lead, CadmiumWater purification and environmental monitoring.
Metal-organic frameworks (MOFs) with amidoxime ligandsVarious transition metalsCatalysis, gas storage, and chemical sensing.

Reagent in Chemo-selective Derivatization and Functionalization

The reactivity of the N'-hydroxybenzenecarboximidamide functional group allows it to serve as a versatile reagent in organic synthesis for the chemo-selective derivatization and functionalization of various molecules. The presence of both nucleophilic (amino) and acidic (hydroxy) protons, along with the C=N double bond, offers multiple reaction pathways.

The amidoxime group is a key precursor for the synthesis of various five-membered heterocyclic compounds, such as 1,2,4-oxadiazoles. By reacting this compound with acylating agents, a range of 3,5-disubstituted 1,2,4-oxadiazoles can be prepared. This transformation is highly efficient and allows for the introduction of the 3-ethoxyphenyl moiety into a stable heterocyclic core, which is a common scaffold in medicinal chemistry.

Furthermore, the amidoxime group can be selectively reduced to the corresponding amidine. This transformation provides a route to synthesize 3-ethoxybenzenecarboximidamide, a valuable building block in its own right. The choice of reducing agent can be critical to achieving high chemo-selectivity, preserving other functional groups within a molecule.

The differential reactivity of the amine and hydroxyl groups can be exploited for stepwise functionalization. For instance, the hydroxyl group can be selectively O-alkylated or O-acylated under specific conditions, leaving the amino group available for subsequent reactions. This orthogonal reactivity is highly valuable in the construction of complex molecules.

Table of Chemo-selective Reactions:

Reaction Type Reagent/Conditions Product Type
CyclizationAcyl chlorides, anhydrides1,2,4-Oxadiazoles
ReductionCatalytic hydrogenation (e.g., Pd/C)Amidines
O-AlkylationAlkyl halides in the presence of a baseO-Alkyl amidoximes
N-AcylationAcylating agents under controlled conditionsN-Acyl amidoximes

Coordination Chemistry and Supramolecular Interactions of 3 Ethoxy N Hydroxybenzenecarboximidamide

3-ethoxy-N'-hydroxybenzenecarboximidamide as a Ligand in Metal Complexes

The defining feature of this compound as a ligand is its ambidentate and polyfunctional nature, stemming from the amidoxime (B1450833) group (-C(=NOH)NH2). This functional group possesses both a weakly acidic oxime hydroxyl group and a basic amino group, allowing it to coordinate with metal ions in various modes. The presence of the ethoxy substituent on the benzene (B151609) ring can also influence the electronic properties of the ligand, subtly modulating the stability and reactivity of the resulting metal complexes.

Chelation Modes and Coordination Geometry

Aryl amidoximes, such as this compound, are known to be excellent chelating agents for a wide range of metal ions. researchgate.net The most common coordination mode involves the deprotonation of the oxime hydroxyl group, leading to a bidentate chelation through the oximato oxygen and the nitrogen of the amino group. This forms a stable five-membered ring with the metal center.

However, several other coordination patterns are possible, depending on the metal ion, the reaction conditions, and the presence of other coordinating species. These can include monodentate coordination through either the oxime nitrogen or the amino nitrogen, as well as bridging coordination between two or more metal centers. The geometry of the resulting metal complexes is highly variable, encompassing square planar, tetrahedral, octahedral, and more complex coordination polyhedra.

Interactive Data Table: Plausible Coordination Modes of this compound

Coordination ModeDescriptionResulting Structure
Bidentate (N,O-chelation)Deprotonated oxime oxygen and amino nitrogen coordinate to the same metal center.Formation of a stable 5-membered chelate ring.
Monodentate (N-oxime)Coordination occurs solely through the nitrogen atom of the oxime group.The ligand is pendant, leaving the amino group uncoordinated.
Monodentate (N-amino)Coordination occurs solely through the nitrogen atom of the amino group.The oxime group remains uncoordinated.
Bridging (μ-O)The deprotonated oxime oxygen bridges two metal centers.Formation of polynuclear complexes.
Bridging (μ-N,O)The amidoxime group bridges two metal centers using both N and O atoms.Polymeric or dimeric structures may be formed.

Synthesis and Characterization of Metal-Amidoxime Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the free ligand with a suitable metal salt in an appropriate solvent. The ligand itself can be synthesized by the reaction of 3-ethoxybenzonitrile (B1293884) with hydroxylamine (B1172632). rsc.orgnih.gov The choice of solvent, temperature, and stoichiometry can influence the final product's structure and composition.

The general synthetic route can be summarized as follows:

Synthesis of the Ligand: 3-ethoxybenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or an organic base) in a solvent such as ethanol (B145695) or a water-alcohol mixture. rsc.orgnih.gov

Complexation: The isolated this compound is then dissolved in a suitable solvent and treated with a solution of the desired metal salt (e.g., chlorides, nitrates, acetates of transition metals). The resulting complex often precipitates from the solution and can be isolated by filtration.

Characterization of the resulting metal-amidoxime complexes is carried out using a variety of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Provides information about the coordination of the amidoxime group. A shift in the C=N and N-O stretching vibrations, and the disappearance of the O-H stretch upon deprotonation, are indicative of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complexation.

Elemental Analysis: Confirms the stoichiometry of the metal-ligand complex.

Mass Spectrometry: Helps in determining the molecular weight and fragmentation pattern of the complexes.

Catalytic Applications of this compound-Metal Complexes

While the primary application of amidoxime-based ligands has been in metal ion sequestration, there is growing interest in the catalytic potential of their metal complexes. The electronic and steric environment provided by the this compound ligand can influence the catalytic activity of the coordinated metal center.

Homogeneous and Heterogeneous Catalysis

Metal complexes of this compound can potentially be employed as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In a homogeneous system, the metal complex is dissolved in the reaction medium along with the reactants. This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. Potential applications could include oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, uranyl complexes have been noted for their potential as selective homogeneous catalysts. researchgate.net

Heterogeneous Catalysis: For heterogeneous catalysis, the metal complex would be immobilized on a solid support. This facilitates catalyst separation and recycling, which is advantageous for industrial processes. The amidoxime functionality can be used to anchor the complex to a polymeric or inorganic support.

Role of the Ligand in Catalytic Cycles

The this compound ligand can play several roles in a catalytic cycle:

Stabilization of the Metal Center: The chelate effect of the amidoxime group provides stability to the metal complex, preventing its decomposition under reaction conditions.

Modulation of Redox Potential: The electron-donating or -withdrawing nature of the ligand can influence the redox potential of the metal center, which is crucial for many catalytic reactions, particularly those involving oxidation or reduction.

Steric Control: The steric bulk of the ligand can influence the selectivity of the catalytic reaction by controlling the access of substrates to the metal center.

Proton Transfer: The N-H and O-H protons of the amidoxime group could potentially participate in proton transfer steps within a catalytic cycle, acting as a proton shuttle.

Supramolecular Assembly and Host-Guest Chemistry

The ability of the amidoxime group to participate in strong hydrogen bonding interactions makes this compound an excellent candidate for the construction of supramolecular assemblies. researchgate.net These are well-ordered structures formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The amidoxime moiety can act as both a hydrogen bond donor (through the -NH2 and -OH groups) and a hydrogen bond acceptor (through the oxime nitrogen and oxygen). This allows for the formation of various supramolecular synthons, which are recognizable patterns of intermolecular interactions. For example, centrosymmetric dimers are commonly observed in the crystal structures of aryl amidoximes, formed through N-H···O or O-H···N hydrogen bonds. researchgate.net These dimers can further self-assemble into one-, two-, or three-dimensional networks.

In the context of host-guest chemistry, the cavities and channels within the supramolecular structures formed by this compound or its metal complexes could potentially encapsulate small guest molecules. The size and shape of these cavities, as well as the chemical nature of their interior, would determine the selectivity for different guests. The ethoxy group on the benzene ring could also play a role in defining the hydrophobic or hydrophilic character of these pockets. While specific examples involving this compound are not extensively documented, the principles of supramolecular chemistry suggest a high potential for this compound in the design of new host-guest systems and functional materials.

Directed Self-Assembly through Hydrogen Bonding and π-π Stacking7.3.2. Formation of Crystalline Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs) Analogues7.4.1. Anion and Cation Binding Studies7.4.2. Chemosensors Based on Amidoxime Scaffolds

Further research and publication in the field of coordination chemistry and materials science are required to elucidate the specific properties and potential applications of this compound.

Future Research Directions and Unexplored Avenues for 3 Ethoxy N Hydroxybenzenecarboximidamide Research

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The paradigm of chemical synthesis is being reshaped by artificial intelligence (AI) and machine learning (ML), moving from iterative experimentation to predictive design. rjptonline.orgchemcopilot.com For 3-ethoxy-N'-hydroxybenzenecarboximidamide, these computational tools offer a significant opportunity to accelerate discovery. chemcopilot.com ML models, trained on vast databases of existing chemical reactions, can predict the outcomes of novel transformations with high accuracy, potentially surpassing the predictive power of human chemists. mdpi.com

Future research can leverage AI to:

Predict Reactivity and Yield: Algorithms can be developed to forecast the success and yield of reactions involving this compound with a wide array of substrates. This would enable researchers to prioritize high-yield synthetic routes, saving time and resources. rjptonline.org

Optimize Reaction Conditions: AI can efficiently screen a multidimensional space of reaction parameters—such as temperature, solvent, catalyst, and pH—to identify the optimal conditions for synthesizing or functionalizing the target compound. chemcopilot.com

Discover Novel Derivatives: By predicting the properties of virtual compounds, ML can guide the synthesis of novel derivatives of this compound with enhanced characteristics for specific applications, such as improved metal binding or biological activity.

Elucidate Reaction Mechanisms: AI tools can analyze reaction data to help uncover complex reaction mechanisms that might not be immediately obvious through traditional analysis. eurekalert.org

AI/ML Application AreaObjective for this compoundPotential ImpactRelevant ML Models
Reaction Yield PredictionForecast the percentage yield for the synthesis of derivatives.Reduces experimental trial-and-error; accelerates material discovery. chemcopilot.comGraph Neural Networks (GNNs), Random Forest, Gradient Boosting
Retrosynthesis PlanningIdentify novel and efficient synthetic pathways to the core structure.Enables the use of cheaper or more sustainable starting materials.Sequence-to-sequence (Seq2Seq) models, Monte Carlo Tree Search
Condition OptimizationDetermine optimal temperature, solvent, and catalyst for derivatization reactions.Improves efficiency, reduces energy consumption, and minimizes byproducts. chemcopilot.comBayesian Optimization, Reinforcement Learning
Property PredictionPredict physical, chemical, and biological properties of new derivatives.Prioritizes the synthesis of molecules with desired functionalities.Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks

Continuous Flow Synthesis Optimization and Automation

Continuous flow chemistry presents a powerful alternative to traditional batch synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. vapourtec.com The synthesis of related compounds, such as hydroxamic acids and N-arylhydroxylamines, has already been successfully demonstrated and optimized using flow reactors. organic-chemistry.orgmdpi.com This methodology is particularly advantageous for managing hazardous intermediates and improving reaction efficiency and product purity. organic-chemistry.org

Future research should focus on developing a fully automated, continuous flow process for this compound. Key avenues include:

Multi-step Telescoped Synthesis: Designing a continuous sequence where the starting material (e.g., 3-ethoxybenzonitrile) is converted to the final product without isolating intermediates. tue.nl This drastically improves process efficiency and reduces waste.

Packed-Bed Reactors: Utilizing columns packed with immobilized reagents or catalysts to facilitate the reaction and simplify purification. This has been effective in the synthesis of other active pharmaceutical ingredients. tue.nl

Real-time Optimization: Integrating in-line analytical tools (e.g., IR, HPLC) with machine learning algorithms to enable real-time monitoring and autonomous optimization of flow conditions for maximum yield and purity. rsc.org

ParameterTraditional Batch SynthesisProposed Continuous Flow SynthesisAdvantage of Flow Synthesis
Heat Transfer Slow and inefficient, potential for hotspots.Rapid and highly efficient due to high surface-area-to-volume ratio.Improved safety and reaction control. vapourtec.com
Mass Transfer Often limited by stirring speed.Enhanced due to small channel dimensions and efficient mixing.Faster reaction rates and higher conversion. organic-chemistry.org
Reaction Time Hours to days.Seconds to minutes (residence time).Significant increase in productivity. vapourtec.com
Scalability Difficult, requires re-optimization.Straightforward by running the system for a longer duration ("scaling out").Seamless transition from lab to production scale. organic-chemistry.org
Safety Large volumes of hazardous reagents.Small reactor volumes, in-situ generation of hazardous intermediates. vapourtec.comInherently safer process.

Advanced Materials Development from this compound Derivatives

The amidoxime (B1450833) functional group is an exceptional chelator for a variety of metal ions, a property that has been extensively exploited to create advanced functional materials. acs.org Polymers functionalized with amidoxime groups are renowned for their ability to extract uranium and rare earth elements from aqueous solutions. nih.govacs.org

Future research can build upon this foundation by using this compound as a key building block for new materials:

Selective Adsorbents: Incorporating the molecule into polymer backbones (e.g., polypropylene, cellulose) could yield highly effective and recyclable adsorbents for environmental remediation. nih.govwsu.edu The ethoxy group may influence the material's hydrophobicity and pore structure, potentially tuning its selectivity for specific heavy metals like copper, lead, or gadolinium. nih.govwsu.edu

Porous Organic Polymers (POPs): Using derivatives of this compound as linkers to construct rigid, porous frameworks such as Covalent-Organic Frameworks (COFs). researchgate.net These materials would feature a high density of accessible chelating sites, making them promising candidates for high-capacity uranium sequestration from seawater. researchgate.net

Reactive Fibers: Fabricating porous fibers through techniques like electrospinning, where the amidoxime functionality can be used for the capture and detoxification of toxic chemicals and chemical warfare agents. acs.org

Photocatalytic Applications and Light-Driven Transformations

Visible-light photocatalysis has emerged as a sustainable and powerful tool in organic synthesis, enabling the formation of reactive intermediates under mild conditions. columbia.edu Research on related oxime derivatives has shown that the N-O bond can be homolytically cleaved using photoredox catalysts to generate N-centered iminyl radicals. mdpi.comresearchgate.net These highly reactive species can participate in a variety of bond-forming reactions, such as cyclizations and additions, to create complex nitrogen-containing heterocycles. nih.gov

Unexplored avenues for this compound include:

Iminyl Radical Generation: Investigating the photocatalytic activation of the N-O bond to generate corresponding N-centered radicals. These intermediates could be trapped with various radical acceptors to forge new C-N or N-N bonds, providing a novel route to complex derivatives.

C-H Functionalization: Employing photoredox catalysis to achieve regioselective functionalization of the C-H bonds on the benzene (B151609) ring. This strategy could enable the direct installation of aryl or alkyl groups without the need for pre-functionalized starting materials.

Photoisomerization: Exploring light-driven E/Z isomerization of the C=N bond, which could be used to control the geometry of the molecule and influence its binding properties in materials or biological systems. columbia.edu

Expanding the Scope of Green Synthetic Methodologies

Green chemistry principles aim to reduce the environmental impact of chemical processes. Recent studies have focused on developing greener methods for the synthesis of arylamidoximes. tandfonline.comresearchgate.net A key breakthrough has been the use of water as a solvent at room temperature, which drastically reduces reliance on volatile organic compounds. tandfonline.com

Future research should aim to integrate these principles into the synthesis of this compound:

Aqueous Synthesis: Optimizing the reaction of 3-ethoxybenzonitrile (B1293884) with hydroxylamine (B1172632) hydrochloride in water, using an environmentally benign base like triethylamine (B128534), to eliminate the need for organic solvents. tandfonline.comtandfonline.com

Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems. This could involve using natural acid catalysts or developing novel metal or organocatalysts that are effective in aqueous media. ijprajournal.com

One-Pot Procedures: Designing tandem reactions where nitriles are converted directly to more complex heterocyclic products in a single vessel, minimizing waste from workup and purification steps. researchgate.net This approach aligns with the goals of maximizing atom economy and process efficiency.

Green Chemistry PrincipleTraditional Method ConcernProposed Green AlternativeExpected Benefit
Safer Solvents Use of volatile organic solvents (e.g., methanol, ethanol).Use of water as the primary reaction solvent. tandfonline.comReduced environmental impact and improved process safety.
Energy Efficiency Reactions often require heating/reflux for extended periods.Performing the synthesis at room temperature. tandfonline.comLower energy consumption and reduced costs.
Waste Prevention Multi-step synthesis with intermediate isolation and purification.Development of one-pot, multi-component reactions. researchgate.netHigher atom economy and significantly less chemical waste.
Use of Renewable Feedstocks Reliance on petroleum-based starting materials and catalysts.Exploring the use of natural acids or biocatalysts. ijprajournal.comIncreased sustainability and reduced carbon footprint.

Q & A

Q. What are the recommended synthetic routes for 3-ethoxy-N'-hydroxybenzenecarboximidamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via amidoxime formation using hydroxylamine derivatives reacting with nitriles or via carbodiimide-mediated coupling (e.g., EDC/NHS). For example, analogous amidoxime syntheses involve refluxing nitriles with hydroxylamine hydrochloride in ethanol/water under basic conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Critical parameters include:
  • Reaction Time : 12–24 hours at 60–80°C.
  • pH Control : Maintain pH 8–9 using sodium acetate buffer .
    Table 1 : Example Purification Methods for Analogous Compounds
MethodSolvent SystemPurity AchievedReference
Column ChromatographyEthyl acetate/hexane>95%
RecrystallizationEthanol98%

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (DMSO-d6) reveals the ethoxy group as a triplet at δ 1.3–1.5 ppm (CH3) and a quartet at δ 3.8–4.0 ppm (OCH2). The amidoxime NH signal appears as a broad singlet at δ 9.5–10.5 ppm .
  • IR : Stretching frequencies for C=N (1630–1650 cm1^{-1}) and N–O (920–940 cm1^{-1}) confirm the amidoxime moiety .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (as in for analogous structures) resolves bond angles and hydrogen-bonding networks .

Q. How can electrochemical sensors be designed to detect this compound in biological matrices?

  • Methodological Answer : Gold thin-film electrode arrays (TFGAs) functionalized with thiol-based self-assembled monolayers (e.g., 11-mercaptoundecanoic acid) enable covalent immobilization of bioreceptors. Cyclic voltammetry in PBS (pH 7.4) with ferri/ferrocyanide redox probes quantifies electron transfer changes upon analyte binding . Optimize sensor sensitivity by:
  • Surface Blocking : Use ethanolamine or BSA to reduce nonspecific binding.
  • Calibration Curve : Linear range 1 nM–10 µM, LOD ~0.3 nM (R2^2 > 0.99) .

Advanced Research Questions

Q. How do electron-donating substituents (e.g., ethoxy) influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The ethoxy group enhances electron density on the aromatic ring, stabilizing metal complexes via resonance. Compare with analogs (e.g., 3-chloro derivatives in ):
  • Stability Constants : Use UV-Vis titration (Job’s method) in methanol/water (1:1) to determine logβ values for Cu(II)/Fe(III) complexes.
  • DFT Calculations : B3LYP/6-311+G(d,p) level calculations predict bond lengths and charge distribution (e.g., shorter M–N bonds in ethoxy vs. chloro derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for amidoxime derivatives like this compound?

  • Methodological Answer : Contradictions in enzyme inhibition assays (e.g., IC50_{50} variability) may arise from assay conditions or impurity interference. Mitigate via:
  • Replication : Repeat assays ≥3 times under standardized conditions (pH, temperature).
  • Meta-Analysis : Pool data from multiple studies (e.g., ’s qualitative frameworks) to identify outliers .
    Table 2 : Example IC50_{50} Variability in MMP-3 Inhibition Studies
StudyIC50_{50} (µM)Assay ConditionsReference
A12.5 ± 1.2Tris buffer, pH 7.5
B28.4 ± 3.1PBS, pH 7.4

Q. How can computational models predict the pharmacokinetic properties of this compound, and what validation is required?

  • Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP (-0.5 to 0.5), solubility (>50 mg/mL), and CYP450 interactions. Validate with:
  • In Vitro Permeability : Caco-2 cell assays correlate predicted vs. experimental Papp_{app} values.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) quantifies half-life (target: >30 minutes) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.